molecular formula C13H11N3O6S B6075861 N'-(3,4-dihydroxybenzylidene)-4-nitrobenzenesulfonohydrazide

N'-(3,4-dihydroxybenzylidene)-4-nitrobenzenesulfonohydrazide

Cat. No. B6075861
M. Wt: 337.31 g/mol
InChI Key: OIOMYYRZVLIEAL-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-dihydroxybenzylidene)-4-nitrobenzenesulfonohydrazide, commonly known as DNBSH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DNBSH is a yellow crystalline powder that is soluble in dimethyl sulfoxide and other polar solvents.

Scientific Research Applications

DNBSH has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of DNBSH is in the field of cancer research. Studies have shown that DNBSH has antiproliferative effects on cancer cells and can induce apoptosis, making it a potential candidate for cancer therapy.
DNBSH has also been studied for its potential applications in the field of neuroscience. Studies have shown that DNBSH can modulate the activity of ion channels and receptors in the brain, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

Mechanism of Action

The mechanism of action of DNBSH is not fully understood, but studies have shown that it can modulate the activity of various signaling pathways in cells. DNBSH has been shown to inhibit the activity of protein kinase C and activate the MAPK/ERK pathway, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that DNBSH can induce oxidative stress in cells, leading to the activation of various signaling pathways. DNBSH has also been shown to modulate the activity of ion channels and receptors in the brain, leading to changes in neuronal activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DNBSH in lab experiments is its ability to induce apoptosis in cancer cells. However, DNBSH has also been shown to have toxic effects on normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DNBSH. One area of research is the development of DNBSH derivatives that have improved efficacy and reduced toxicity. Another area of research is the study of the molecular mechanisms underlying the antiproliferative effects of DNBSH on cancer cells. Additionally, the potential applications of DNBSH in the treatment of neurological disorders such as epilepsy and Alzheimer's disease warrant further investigation.

Synthesis Methods

DNBSH can be synthesized by the condensation reaction between 3,4-dihydroxybenzaldehyde and 4-nitrobenzenesulfonylhydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the product is obtained by filtration and recrystallization.

properties

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O6S/c17-12-6-1-9(7-13(12)18)8-14-15-23(21,22)11-4-2-10(3-5-11)16(19)20/h1-8,15,17-18H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOMYYRZVLIEAL-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N/N=C/C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-nitrobenzenesulfonohydrazide

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